2-((6-(1H-imidazol-1-yl)pyridazin-3-yl)thio)-1-(pyrrolidin-1-yl)ethanone
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Overview
Description
2-((6-(1H-imidazol-1-yl)pyridazin-3-yl)thio)-1-(pyrrolidin-1-yl)ethanone is a complex organic compound that has garnered significant interest in the fields of chemistry and pharmacology
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((6-(1H-imidazol-1-yl)pyridazin-3-yl)thio)-1-(pyrrolidin-1-yl)ethanone typically involves multi-step organic reactions. The process begins with the preparation of the core pyridazine structure, followed by the introduction of the imidazole and pyrrolidine groups through nucleophilic substitution reactions. Common reagents used in these reactions include thionyl chloride, imidazole, and pyrrolidine. The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane or dimethylformamide to facilitate the reactions.
Industrial Production Methods
On an industrial scale, the production of this compound may involve optimized synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry and the use of catalytic agents can be employed to streamline the synthesis process. Additionally, purification methods like recrystallization and chromatography are crucial to obtain the compound in its desired form.
Chemical Reactions Analysis
Types of Reactions
2-((6-(1H-imidazol-1-yl)pyridazin-3-yl)thio)-1-(pyrrolidin-1-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, involving reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically conducted in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; often performed under inert atmosphere conditions.
Substitution: Halogens, alkylating agents; reactions may require catalysts and specific temperature control.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.
Scientific Research Applications
2-((6-(1H-imidazol-1-yl)pyridazin-3-yl)thio)-1-(pyrrolidin-1-yl)ethanone has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 2-((6-(1H-imidazol-1-yl)pyridazin-3-yl)thio)-1-(pyrrolidin-1-yl)ethanone exerts its effects involves interactions with specific molecular targets. The imidazole and pyridazine rings are known to interact with enzymes and receptors, modulating their activity. This compound may inhibit or activate certain pathways, leading to its observed biological effects. Detailed studies on its binding affinity and specificity are crucial to understanding its mechanism of action.
Comparison with Similar Compounds
When compared to other similar compounds, 2-((6-(1H-imidazol-1-yl)pyridazin-3-yl)thio)-1-(pyrrolidin-1-yl)ethanone stands out due to its unique combination of functional groups. Similar compounds include:
- 2-((6-(1H-imidazol-1-yl)pyridazin-3-yl)thio)-1-(morpholin-1-yl)ethanone
- 2-((6-(1H-imidazol-1-yl)pyridazin-3-yl)thio)-1-(piperidin-1-yl)ethanone
These compounds share structural similarities but differ in their biological activity and chemical reactivity, highlighting the importance of the specific functional groups present in this compound.
Properties
IUPAC Name |
2-(6-imidazol-1-ylpyridazin-3-yl)sulfanyl-1-pyrrolidin-1-ylethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N5OS/c19-13(17-6-1-2-7-17)9-20-12-4-3-11(15-16-12)18-8-5-14-10-18/h3-5,8,10H,1-2,6-7,9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
COMZTTWAYGPAPW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)CSC2=NN=C(C=C2)N3C=CN=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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